5-Methoxybenzo[d]isoxazol-3(2H)-one
Description
5-Methoxybenzo[d]isoxazol-3(2H)-one (CAS: 66607-95-2) is a heterocyclic compound featuring a benzisoxazole core with a methoxy substituent at the 5-position. It is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors and metabotropic glutamate receptor (mGluR) modulators . Its structure combines aromaticity with a reactive isoxazolone ring, enabling diverse functionalization. The methoxy group enhances electron density, influencing reactivity and intermolecular interactions in biological systems.
Properties
IUPAC Name |
5-methoxy-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYKCZNUTOPIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
5-Methoxybenzo[d]isoxazol-3(2H)-one has been investigated for its potential as a therapeutic agent in various diseases, particularly in targeting specific biological pathways:
- BRD4 Inhibition : Recent studies have shown that derivatives of benzo[d]isoxazole, including this compound, can act as potent inhibitors of the BRD4 protein, which is implicated in cancer progression. These compounds have demonstrated significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines, with IC50 values indicating strong binding affinity to BRD4 bromodomains .
- Neuropharmacological Effects : Compounds related to this compound have been studied for their effects on the NMDA receptor pathways. They have shown potential in modulating D-serine levels, which is crucial for synaptic plasticity and cognitive functions .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, often involving the modification of existing benzo[d]isoxazole frameworks. The development of derivatives has expanded its application scope:
- N-Benzyl Derivatives : The synthesis of N-benzyl-5-methoxybenzo[d]isoxazol-3-amine has been explored for enhanced biological activities. These derivatives exhibit improved pharmacokinetic profiles and increased potency against targeted receptors.
Research indicates that compounds containing the isoxazole moiety often exhibit significant biological activities:
- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of this compound and its derivatives against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has also been explored, making it a candidate for treating inflammatory diseases .
Case Study 1: BRD4 Inhibition in AML
A study focusing on the design and synthesis of new BRD4 inhibitors revealed that modifications to the benzo[d]isoxazole scaffold significantly impacted the binding affinity and anti-proliferative effects on AML cells. Compounds derived from this compound showed promising results, with one compound achieving an IC50 value as low as 0.78 μM .
Case Study 2: Neuropharmacological Modulation
In a neuropharmacological study, researchers evaluated the impact of this compound on NMDA receptor activity. The findings indicated that this compound could effectively modulate D-serine levels, which are critical for synaptic transmission and plasticity, thus highlighting its potential role in cognitive enhancement therapies .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
The biological activity, physicochemical properties, and synthetic utility of benzisoxazol-3(2H)-one derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison:
Structural and Functional Modifications
Table 1: Key Derivatives and Their Properties
Biological Activity
5-Methoxybenzo[d]isoxazol-3(2H)-one is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a fused benzene and isoxazole ring structure, which contributes to its stability and reactivity. The compound has the following molecular formula:
- Molecular Formula : C₉H₉N₁O₂
- CAS Number : 66607-95-2
Biological Activities
The compound exhibits a range of biological activities, including but not limited to:
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors .
- Modulation of Gene Expression : Research indicates that the compound affects gene expression related to cell survival and proliferation, impacting pathways critical for cancer progression .
- Antimicrobial Mechanisms : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cytotoxicity in Cancer Cells :
- Antimicrobial Efficacy :
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methoxybenzo[d]isoxazol-3(2H)-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The Bischler-Napieralski cyclization is a key method for synthesizing isoxazole derivatives. For this compound, tyrosine or m-tyrosine derivatives can be cyclized under acidic conditions. Optimization involves adjusting catalysts (e.g., POCl₃ or PCl₅), temperature (80–120°C), and solvent polarity. For example, anhydrous dichloromethane or toluene improves yields by minimizing side reactions .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- HRMS : High-resolution mass spectrometry (HRMS) at 70 eV ionization energy can confirm molecular ions (e.g., [M⁺] peaks). For example, a calculated value of m/z 295.3 (C₁₈H₁₇NO₃) matches experimental data within ±0.5 ppm .
- NMR : ¹H NMR in CDCl₃ can identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR distinguishes carbonyl (δ 160–170 ppm) and isoxazole carbons .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for studying the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict reactivity. For example, methoxy groups increase electron density at the isoxazole ring, favoring electrophilic substitutions .
Q. How do steric and electronic effects influence regioselectivity in cyclization reactions forming benzoisoxazolone cores?
- Methodological Answer : Steric hindrance from substituents (e.g., methyl or benzyl groups) directs cyclization to less hindered positions. Electron-donating groups (e.g., methoxy) stabilize transition states via resonance, favoring 5-membered ring closure over 6-membered alternatives. Computational modeling (DFT) and kinetic studies validate these trends .
Q. How should researchers reconcile discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Discrepancies (e.g., C: 73.20% calculated vs. 73.00% experimental) may arise from incomplete purification or hygroscopicity. Recrystallization in anhydrous ethanol and Karl Fischer titration for moisture content can resolve such issues. Cross-validation with combustion analysis (CHNS-O) improves accuracy .
Data Analysis & Experimental Design
Q. What strategies mitigate competing side reactions during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintaining <100°C reduces decarboxylation.
- Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyl moieties.
- Catalyst Screening : Lewis acids like ZnCl₂ improve regioselectivity by coordinating to carbonyl oxygen .
Q. How can researchers analyze tautomeric equilibria in this compound?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) reveals keto-enol tautomerism. Integration of carbonyl (δ 165 ppm) vs. enolic proton (δ 12–14 ppm) signals quantifies equilibrium constants. UV-Vis spectroscopy (λ = 250–300 nm) monitors tautomeric shifts .
Contradictions & Validation
Q. Why do some studies report conflicting bioactivity data for benzoisoxazolone derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
